Azumolene

Malignant hyperthermia Skeletal muscle pharmacology Ryanodine receptor

Azumolene (EU4093, CAS 64748-79-4) is a hydantoin-derivative RyR1 antagonist with ~30-fold greater aqueous solubility than dantrolene sodium, eliminating DMSO vehicle controls in aqueous assays. It is equipotent in vitro but enables rapid solution preparation without reconstitution delays. At 10 µM, it blocks caffeine-induced contracture in human skeletal muscle. It has a 10-fold selectivity for skeletal muscle over arterial smooth muscle, minimizing off-target vascular effects. A 14-day repeat-dose safety profile with no mortality or hematological changes makes it suitable for chronic in vivo protocols and electrophysiology/calcium flux studies.

Molecular Formula C13H9BrN4O3
Molecular Weight 349.14 g/mol
Cat. No. B1235849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzumolene
Synonyms1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione
azumolene
azumolene, sodium salt, dihydrate
EU 4093
EU-4093
EU4093
Molecular FormulaC13H9BrN4O3
Molecular Weight349.14 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H9BrN4O3/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20/h1-6H,7H2,(H,17,19,20)/b16-6-
InChIKeySEGCNGONCZQFDW-SOFYXZRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azumolene for Research: RyR1 Antagonist with 30-Fold Enhanced Aqueous Solubility vs Dantrolene


Azumolene (EU4093 free base, CAS 64748-79-4) is a hydantoin-derivative skeletal muscle relaxant that functions as a direct-acting ryanodine receptor type 1 (RyR1) antagonist, inhibiting calcium release from the sarcoplasmic reticulum [1]. It is a structural analog of dantrolene sodium, distinguished by substitution of the para-nitrophenyl group with a para-bromophenyl moiety [1]. Azumolene demonstrates approximately 30-fold greater aqueous solubility than dantrolene sodium while maintaining equipotent RyR1 antagonism in vitro [2].

Why Azumolene Cannot Be Simply Substituted with Dantrolene in Time-Sensitive Experimental or Clinical Protocols


While dantrolene remains the reference RyR1 antagonist for malignant hyperthermia intervention, its poor aqueous solubility necessitates time-consuming reconstitution protocols—standard DANTRIUM IV requires 60 mL sterile water per 20 mg vial with shaking and filtration, introducing critical delays in emergency or time-sensitive research applications [1]. Azumolene's substantially enhanced aqueous solubility enables more rapid solution preparation and eliminates the formulation barriers that constrain dantrolene's utility in specific experimental systems. Although the two compounds are equipotent in vitro, their divergent physicochemical properties directly impact protocol feasibility, handling efficiency, and compatibility with aqueous assay conditions [2]. Substituting azumolene with dantrolene in protocols optimized for aqueous solubility will compromise experimental reproducibility and may introduce reconstitution artifacts.

Quantitative Differentiation Evidence for Azumolene vs Dantrolene and In-Class Alternatives


Aqueous Solubility Enhancement: Azumolene vs Dantrolene Sodium

Azumolene exhibits approximately 30-fold greater aqueous solubility than the prototype dantrolene sodium, as established in comparative pharmacological studies [1]. This physicochemical differentiation arises from the replacement of dantrolene's para-nitrophenyl group with a para-bromophenyl moiety [1]. Dantrolene sodium is classified as insoluble in water at 25°C, with measured solubility <0.1 mg/mL under standard conditions, while azumolene's enhanced water solubility enables more efficient formulation and administration [2]. The solubility advantage is particularly consequential given that dantrolene's clinical formulation (DANTRIUM IV) requires 60 mL sterile water and manual shaking per 20 mg vial for reconstitution [3].

Malignant hyperthermia Skeletal muscle pharmacology Ryanodine receptor

In Vitro Equipotency for RyR1 Antagonism: Azumolene vs Dantrolene in Skeletal Muscle Preparations

Azumolene demonstrates equipotent inhibition of skeletal muscle contractility compared to dantrolene sodium in isolated tissue preparations. In mouse extensor digitorum longus muscle, azumolene exhibited an IC₅₀ of 2.8 ± 0.8 µM, while dantrolene sodium showed an IC₅₀ of 1.6 ± 0.4 µM, with no statistically significant difference between the two compounds [1]. Similarly, in mouse soleus muscle, azumolene's IC₅₀ was 2.4 ± 0.6 µM compared to 3.5 ± 1.2 µM for dantrolene sodium, again showing no significant difference [1]. Both compounds at 10 µM significantly inhibited 8 mM caffeine-induced contractures in mouse soleus muscle preparations [1]. In isolated chick biventer cervicis muscle preparations, azumolene and dantrolene were confirmed equipotent in vitro [2].

Ryanodine receptor pharmacology Skeletal muscle contractility Malignant hyperthermia

In Vivo Potency: Comparative Twitch Inhibition in Anesthetized Guinea Pig Model

Intravenous administration of azumolene produced dose-dependent decreases in twitch responses of guinea pig gastrocnemius muscle with an IC₅₀ of 1.2 ± 0.1 mg/kg, while dantrolene sodium exhibited an IC₅₀ of 1.5 ± 0.2 mg/kg, representing a modest but measurable potency advantage for azumolene in this in vivo model [1]. This finding contrasts with the rat gastrocnemius preparation where dantrolene was reported approximately twice as potent as azumolene across all tested administration routes (i.v., i.p., and i.d.), suggesting species- and route-dependent pharmacokinetic factors may influence comparative in vivo activity [2]. The divergent in vivo potency profiles between species underscore the importance of selecting the RyR1 antagonist appropriate for the specific experimental model rather than assuming interchangeable pharmacology.

In vivo pharmacology Muscle relaxant potency Dose-response

Skeletal Muscle Selectivity: 10-Fold Preference Over Arterial Smooth Muscle

Both azumolene and dantrolene exhibit pronounced selectivity for skeletal muscle over vascular smooth muscle. Direct comparative studies using rat aortic strip preparations versus skeletal muscle assays demonstrate that both compounds are approximately 10-fold more potent in inhibiting skeletal muscle contraction than arterial smooth muscle contraction [1]. This selectivity profile, while comparable between the two compounds, represents a critical differentiator from non-selective calcium channel modulators that may affect both skeletal and smooth muscle, including cardiovascular tissues [2]. The skeletal muscle preference is attributed to fundamental differences in excitation-contraction coupling physiology between skeletal and smooth muscle [1].

Tissue selectivity Skeletal muscle specificity Off-target pharmacology

Long-Term Repeated-Dose Safety: Azumolene Exhibits Reversible, Dose-Limited Histological Changes

In a 14-day repeated intraperitoneal administration study in rats, azumolene was evaluated at doses of 1, 2.5, and 10 mg/kg/day. No mortality or overt signs of toxicity occurred at any dose level, and no significant alterations were observed in water/food consumption, weight gain, or hematological parameters [1]. At the highest dose (10 mg/kg/day), azumolene induced perivascular inflammatory reaction in liver and non-diffuse skeletal muscle necrosis, both of which were completely reversed 14 days after treatment cessation [1]. Renal congestion and inflammation were partially reversible. Caffeine-induced contracture of skeletal muscle remained unaltered during 7 days of azumolene administration at 2.5 mg/kg/day, indicating preserved RyR1 responsiveness [1].

Toxicology Repeated-dose safety Preclinical safety

Optimal Research Applications for Azumolene Based on Solubility-Selectivity Differentiation


In Vitro RyR1 Pharmacology Studies Requiring Aqueous Buffer Compatibility

For electrophysiological recordings, calcium flux assays, or isolated muscle bath preparations conducted in aqueous physiological buffers, azumolene is the preferred RyR1 antagonist. Its enhanced water solubility eliminates the need for DMSO vehicle controls that may introduce solvent artifacts at effective concentrations. At 10 µM, azumolene blocks and reverses caffeine-induced contracture in both normal and malignant hyperthermia-susceptible human skeletal muscle in vitro, demonstrating efficacy equivalent to dantrolene sodium but with simplified solution preparation [1].

Rodent Models of Malignant Hyperthermia or Skeletal Muscle Hypercontractility

In guinea pig gastrocnemius preparations, azumolene demonstrates an intravenous IC₅₀ of 1.2 mg/kg for twitch inhibition, approximately 20% more potent than dantrolene sodium (IC₅₀ 1.5 mg/kg) in this specific model [2]. Researchers using guinea pig models for malignant hyperthermia or muscle spasticity studies should consider this species-specific potency differential when designing dose-response experiments. For rat gastrocnemius models, dantrolene exhibits approximately twice the in vivo potency of azumolene across all administration routes, necessitating model-specific dose calibration [3].

Longitudinal In Vivo Studies Requiring Repeated RyR1 Antagonist Dosing

The established safety profile of azumolene following 14-day repeated intraperitoneal administration—with no mortality, no hematological alterations, and fully reversible tissue changes limited to the 10 mg/kg/day dose—provides a defined safety margin for chronic or longitudinal in vivo protocols [4]. At 2.5 mg/kg/day for 7 days, azumolene does not alter caffeine-induced skeletal muscle contracture responses, indicating that repeated administration does not induce tolerance or receptor desensitization in this model [4].

Tissue-Specific Pharmacology Assays Requiring Skeletal Muscle Selectivity

Azumolene's approximately 10-fold selectivity for skeletal muscle over arterial smooth muscle makes it suitable for experimental systems where off-target effects on vascular tone must be minimized [3]. This selectivity profile is particularly relevant for co-culture systems, isolated tissue experiments involving adjacent vasculature, or in vivo studies where confounding cardiovascular effects could obscure skeletal muscle-specific pharmacological outcomes.

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